(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Overview
Description
(Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent functionalization to introduce the amino, methoxy, and carboximidamide groups. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been studied for its potential therapeutic properties. It has shown promise as an antimicrobial agent, with activity against various bacterial and fungal strains. Additionally, it has been investigated for its potential anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines .
Industry
In the industrial sector, (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE can be used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets in cells. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by interfering with key signaling pathways and promoting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE include other oxadiazole derivatives such as:
- 4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
- 2,4-DICHLOROPHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Uniqueness
What sets (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-amino-N-[(2,4-dichlorophenyl)methoxy]-N'-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-10-4-2-3-5-14(10)21-17(15-16(20)23-26-22-15)24-25-9-11-6-7-12(18)8-13(11)19/h2-8H,9H2,1H3,(H2,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSNYIQUCKGAIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C2=NON=C2N)NOCC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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